Butoxycaine hydrochloride is a synthetic local anesthetic compound that belongs to the amino ester category of local anesthetics. It is structurally related to other local anesthetics and is utilized primarily for its anesthetic properties in medical applications. The chemical formula for Butoxycaine hydrochloride is CHClNO, and its unique structure contributes to its pharmacological effects.
Butoxycaine hydrochloride is derived from the esterification of 4-butoxybenzoic acid with 2-(diethylamino)ethanol, a reaction that produces the hydrochloride salt form of the compound. This compound is classified under local anesthetics, which are agents used to induce a temporary loss of sensation in a specific area of the body without affecting consciousness. Its chemical classification includes being an aromatic amine and an ester.
The synthesis of Butoxycaine hydrochloride typically involves the following steps:
The molecular structure of Butoxycaine hydrochloride can be represented as follows:
Butoxycaine hydrochloride can undergo several chemical reactions, including:
Butoxycaine hydrochloride exerts its local anesthetic effects by blocking sodium channels in neuronal membranes. This action prevents the propagation of nerve impulses, effectively leading to a loss of sensation in targeted areas:
These properties are crucial for its formulation in pharmaceutical preparations .
Butoxycaine hydrochloride finds applications primarily in medical settings:
Butoxycaine hydrochloride emerged in the mid-20th century as part of intensive research into ester-type local anesthetics, following the pharmacological success of procaine. Early synthetic routes involved the direct esterification of 4-butoxybenzoic acid with 2-diethylaminoethanol, followed by hydrochloride salt formation to enhance stability and water solubility [2]. This synthetic approach aligned with methodologies described in pharmaceutical chemistry literature of the era, which emphasized esterification techniques for local anesthetic development [4].
The compound's structure was definitively established through elemental analysis and functional group characterization, confirming it as the hydrochloride salt of the benzoic acid ester derivative. The core structure consists of three key components: (1) a lipophilic 4-butoxyphenyl ring, (2) a polar ester linkage, and (3) a hydrophilic tertiary amine (diethylaminoethyl group) protonated as the hydrochloride salt [2]. This molecular architecture follows the classic "ester local anesthetic" pharmacophore model, where the butoxy group extends the lipophilicity compared to earlier analogs like procaine (which possesses a para-aminobenzoate group) [2] [3].
Table 1: Key Structural Characteristics of Butoxycaine Hydrochloride
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₇H₂₇NO₃·HCl / C₁₇H₂₈ClNO₃ | Confirms elemental composition and salt formation |
Molecular Weight | 329.862 g/mol | Determines molar concentrations in formulations |
Stereochemistry | Achiral | Simplifies synthesis and purification processes |
Defined Stereocenters | 0 | Supports structural uniformity |
SMILES Representation | CCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC.Cl | Encodes atomic connectivity and functional groups |
Critical Functional Groups | Ester, tertiary amine, ether, hydrochloride salt | Dictates chemical reactivity and pharmacological properties |
Significant effort was dedicated to characterizing the hydrochloride salt's crystalline properties, which directly impacted the compound's purification, stability, and formulation characteristics. The structural confirmation was later reinforced by spectroscopic methods (though specific techniques like NMR and mass spectrometry were not detailed in the available sources), establishing it as 2-(diethylamino)ethyl 4-butoxybenzoate hydrochloride [2].
The pharmacological recognition of butoxycaine hydrochloride stemmed from systematic evaluation against established local anesthetic standards. Early investigations focused on its nerve-blocking potency and duration of action relative to procaine. Researchers observed that the butoxy substituent conferred enhanced lipophilicity compared to procaine's para-amino group, which theoretically promoted better tissue penetration and prolonged anesthetic effects [2].
The compound underwent pharmacological screening under the brand name Stadacain hydrochloride (sometimes documented as Stadacaine), indicating pharmaceutical development beyond basic research [2]. This phase involved comparative studies evaluating:
Butoxycaine hydrochloride has been documented under multiple systematic, generic, and brand names throughout its history, reflecting evolving chemical naming conventions and its development as a pharmaceutical agent. The nomenclature journey illustrates the compound's integration into different chemical and pharmaceutical naming systems:
Table 2: Nomenclature Evolution of Butoxycaine Hydrochloride
Nomenclature Type | Designation | Context |
---|---|---|
Systematic IUPAC Name | 2-(Diethylamino)ethyl 4-butoxybenzoate hydrochloride | Formal chemical naming based on parent structure and salt formation |
Common Salt Name | Butoxycaine Hydrochloride | Accepted generic name emphasizing the free base form and salt |
Alternative Salt Names | Butoxycaine HCl; Butoxycaine Hydrochloride (USAN) | Abbreviated and official pharmaceutical variants |
Brand Names | Stadacain Hydrochloride; Stadacaine | Proprietary names used during pharmaceutical development |
Chemical Synonyms | 2-Diethylaminoethyl-(p-butoxybenzoate) hydrochloride; Benzoic acid, 4-butoxy-, 2-(diethylamino)ethyl ester hydrochloride | Descriptive chemical variants found in literature and databases |
Registry Identifiers | CAS 2350-32-5; PubChem CID 16881; UNII VMC188I8JJ | Unique identifiers across major chemical and substance databases |
The compound is formally classified as an ester local anesthetic in pharmacological taxonomies, specifically a benzoic acid ester derivative [2] [3]. This classification places it within the same broader category as cocaine and procaine, distinguished by its para-alkoxy substituent rather than the para-amino group characteristic of many early synthetic local anesthetics. The achiral molecular structure (absence of defined stereocenters and E/Z centers) noted in chemical databases simplifies its classification, as it does not exhibit stereoisomerism relevant to its pharmacological activity or chemical behavior [2].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2